molecular formula C15H20O7 B191977 Nivalenol CAS No. 23282-20-4

Nivalenol

Cat. No. B191977
CAS RN: 23282-20-4
M. Wt: 312.31 g/mol
InChI Key: UKOTXHQERFPCBU-XLYGLCRNSA-N
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Description

Nivalenol is a trichothecene mycotoxin that is produced by fungi such as Fusarium, Stachybotrys, Trichoderma, and others . It has been found in food or feed grains and can induce emesis, hemorrhage in lungs and brain, and damage bone marrow due to protein and DNA synthesis inhibition .


Synthesis Analysis

Nivalenol is a mycotoxin that contaminates wheat and barley affected by Fusarium head blight . The major pathogens causing Fusarium head blight are Fusarium graminearum and F. culmorum, which mainly produce deoxynivalenol (DON) and Nivalenol . The Fusarium mycotoxins are produced in the infected plants and accumulate in agricultural products .


Molecular Structure Analysis

The molecular formula of Nivalenol is C15H20O7 . It has a molecular weight of 312.31 g/mol . The IUPAC name of Nivalenol is (1 S ,2 R ,3 S ,7 R ,9 R ,10 R ,11 S ,12 R )-3,10,11-trihydroxy-2- (hydroxymethyl)-1,5-dimethylspiro [8-oxatricyclo [7.2.1.0 2,7 ]dodec-5-ene-12,2’-oxirane]-4-one .


Chemical Reactions Analysis

Nivalenol is more toxic than its often co-occurring mycotoxin partner deoxynivalenol, and it does so by causing DNA damage and apoptosis .


Physical And Chemical Properties Analysis

Nivalenol is a solid substance with a density of 1.6±0.1 g/cm^3 . It has a melting point of 222–223 °C and a boiling point of 585.1±50 °C . It is soluble in water and polar organic solvents .

Scientific Research Applications

Food Safety and Mycotoxin Management

Nivalenol (NIV) is a type B trichothecene mycotoxin produced by Fusarium species, which can contaminate a variety of foods. Its presence in food and feed is a significant concern due to its strong cytotoxicity . Research in this field focuses on:

Analytical Chemistry

The chemical analysis of NIV involves:

Toxicology and Risk Assessment

Toxicological studies on NIV are crucial for understanding its impact on health and for risk assessment purposes. Research includes:

Safety And Hazards

Nivalenol is a mycotoxin that poses major concerns for both human and animal health . It is frequently found in cereal and cereal-based goods, and its strong cytotoxicity can cause immunotoxicity and haematotoxicity .

Future Directions

The development of enzymes for the biodegradation of various mycotoxins and their introduction in the market are the current and future research hotspots . Understanding the common root of bacteria with DON degradation capability and the relationship with their place of isolation may bring insights for more effective ways to find DON-degrading microorganisms .

properties

IUPAC Name

(1S,2R,3S,7R,9R,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3/t7-,9-,10-,11-,12-,13-,14-,15+/m1/s1
Source PubChem
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InChI Key

UKOTXHQERFPCBU-XBXCNEFVSA-N
Source PubChem
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Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO
Source PubChem
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Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO
Source PubChem
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Molecular Formula

C15H20O7
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DSSTOX Substance ID

DTXSID3021067
Record name Nivalenol
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Molecular Weight

312.31 g/mol
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Physical Description

Solid; [Merck Index]
Record name Nivalenol
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Solubility

Soluble in polar organic solvents
Record name NIVALENOL
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Mechanism of Action

Trichothecenes, such as nivalenol, inhibit peptidyl transferase with subsequent inhibition of peptide bond formation. The target organelle of trichothecene action is the 60S subunit of eukaryotic ribosomes, the protein inhibition activity correlating well with ribosome affinity. The mechanism of protein inhibition can be of two types: one is the inhibition of the initial step of protein synthesis (I-type) and the other the inhibition of the elongation-termination step (ET-type). Nivalenol is acting on the initial step of protein synthesis with an ID50 of 2.5 mg/mL in rabbit reticulocytes . Being potent direct and indirect inhibitors of protein, deoxyribonucleic (DNA) and ribonucleic (RNA) acids synthesis, trichothecenes are especially toxic to tissues with a high cell proliferation rate., Nivalenol rapidly inhibited protein synth both in HELA cells and in yeast spheroblasts. Nivalenol was a potent and highly selective inhibitor of polypeptide chain initiation in eukaryotes., Deoxynivalenol (DON) and nivalenol (NIV), trichothecene mycotoxins, are secondary metabolites produced by Fusarium fungi. Trichothecene mycotoxins cause immune dysfunction, thus leading to diverse responses to infection. The present study evaluated the effect of DON and NIV on nitric oxide (NO) production by RAW264 cells stimulated with lipopolysaccharide (LPS). LPS-induced NO production was reduced in the presence of these toxins. The transcriptional activation and expression of inducible NO synthase (iNOS) by LPS were also repressed by these toxins. DON or NIV inhibited LPS-induced expression of interferon-beta (IFN-beta), which plays an indispensable role in LPS-induced iNOS expression. These results indicate that DON and NIV inhibit the LPS-induced NO and IFN-beta production, which both play an important role for host protection against invading pathogens, and suggests that the inhibition of these factors may be involved in the immunotoxic effects of these mycotoxins.
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Product Name

Nivalenol

Color/Form

Crystals from methanol, Crystals

CAS RN

23282-20-4
Record name Nivalenol
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Melting Point

222-223 °C, decomposes
Record name NIVALENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of food products are most commonly contaminated with NIV?

A1: NIV frequently contaminates cereal crops such as wheat, barley, and maize. [, , , , , , , , ]. In addition, processed cereal products like flour can also contain NIV [].

Q2: Is NIV found together with other mycotoxins in contaminated grain?

A3: Yes, NIV often co-occurs with other mycotoxins. For example, in contaminated wheat, NIV has been found alongside deoxynivalenol, often at lower concentrations [, , ]. In corn, NIV and fusarenone-X have been detected together []. Additionally, other mycotoxins like zearalenone and deoxynivalenol derivatives can be present in co-contaminated samples [, , ].

Q3: What is the molecular formula and weight of NIV?

A3: The molecular formula of NIV is C15H20O7, and its molecular weight is 324.32 g/mol.

Q4: What analytical methods are commonly used for the detection and quantification of NIV?

A4: Various analytical techniques are employed to detect and quantify NIV, including:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is widely used for NIV analysis due to its accuracy and sensitivity [, , , , , ].
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for NIV detection and confirmation, often used for complex matrices [, , , , , ].
  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods, employing antibodies specific for NIV or its derivatives, allow rapid and sensitive detection, even at low concentrations [, , , , ].
  • Surface Plasmon Resonance (SPR): SPR-based immunoassays offer real-time detection and can be used for rapid screening of NIV [].

Q5: What is a nivalenol chemotype?

A6: A chemotype refers to a group of fungal isolates sharing a similar chemical profile regarding the mycotoxins they produce. A nivalenol chemotype of Fusarium, for example, refers to isolates that primarily produce nivalenol as their main toxin [, , ]. These chemotypes can differ in their geographical distribution and might present distinct risks in terms of mycotoxin contamination [, , ].

Q6: How does NIV exert its toxic effects on cells?

A7: NIV primarily inhibits protein synthesis in eukaryotic cells. While the precise mechanism is not fully understood, it's thought to bind to the ribosomes, disrupting the process of translation and ultimately leading to cell death [, ]. Studies on human promyelocytic leukemia HL60 cells have indicated that NIV's cytotoxicity is partially dependent on intracellular calcium ions [].

Q7: Does NIV pose a risk to human health?

A9: Yes, NIV is considered a significant health hazard to humans [, , ]. Consuming contaminated food can lead to various adverse effects, and long-term exposure even at low levels is a concern [, , ].

Q8: What strategies are employed to manage NIV contamination in food and feed?

A8: Managing NIV contamination involves a multi-faceted approach, including:

  • Good agricultural practices: Proper pre-harvest practices, such as crop rotation, resistant cultivars, and timely fungicide application, can help minimize Fusarium infection and, consequently, NIV contamination [, , ].
  • Post-harvest strategies: Storage conditions play a crucial role in preventing further fungal growth and toxin production. Maintaining low moisture levels and proper ventilation are essential [].
  • Milling processes: Studies have shown that milling can help reduce NIV levels in cereal grains, but a significant portion of the toxin often ends up in the bran fraction [, ].
  • Detoxification methods: Research is ongoing to develop effective methods to detoxify contaminated products. This includes exploring the use of microorganisms capable of degrading NIV into less toxic compounds [].

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